molecular formula C14H11BrINO B6139363 5-bromo-2-iodo-N-(2-methylphenyl)benzamide

5-bromo-2-iodo-N-(2-methylphenyl)benzamide

Cat. No.: B6139363
M. Wt: 416.05 g/mol
InChI Key: GHKWPQMHMPFKPI-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-N-(2-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrINO. This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure, which is further substituted with a 2-methylphenyl group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-iodo-N-(2-methylphenyl)benzamide typically involves multi-step organic reactions. One common method starts with the bromination and iodination of a benzamide precursor. The general steps are as follows:

    Bromination: The starting benzamide is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) to introduce the bromine atom at the desired position on the benzene ring.

    Iodination: The brominated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent such as hydrogen peroxide (H2O2) or sodium iodate (NaIO3) to introduce the iodine atom.

    Amidation: The final step involves the reaction of the dihalogenated benzene derivative with 2-methylaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-N-(2-methylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to changes in the oxidation state of the substituents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, where the halogen atoms are replaced by carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) in solvents like dichloromethane (DCM) or chloroform (CHCl3).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-iodo-N-(2-methylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-bromo-2-iodo-N-(2-methylphenyl)benzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodo-N-methyl-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group on the nitrogen atom.

    5-Bromo-2-iodo-N-(4-methylphenyl)benzamide: Similar structure but with the methyl group on the para position of the phenyl ring.

    5-Bromo-2-iodo-N-(2-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.

Uniqueness

5-Bromo-2-iodo-N-(2-methylphenyl)benzamide is unique due to the specific positioning of the bromine and iodine atoms, as well as the 2-methylphenyl group. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Properties

IUPAC Name

5-bromo-2-iodo-N-(2-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrINO/c1-9-4-2-3-5-13(9)17-14(18)11-8-10(15)6-7-12(11)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKWPQMHMPFKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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